![molecular formula C20H25N5O4 B2964671 9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844829-48-7](/img/structure/B2964671.png)
9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together) . The compound also contains ethoxy and methoxyethyl groups, which are common in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, purine derivatives are often synthesized through alkylation processes . For example, alkylation of adenosine and 2-aminoadenosine was studied in dimethylsulfoxide with application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Generally, purine derivatives are soluble in water and stable at physiological pH .Aplicaciones Científicas De Investigación
Adenosine Receptors Interaction
A study on pyrimido- and tetrahydropyrazino[2,1-f]purinediones, structurally related to the queried compound, investigated their affinity for adenosine receptors (ARs). The research found a 1,3-dibutyl derivative exhibiting potent A1 AR antagonist properties, showcasing selectivity over other AR subtypes. This indicates the potential application of such compounds in designing receptor-specific drugs (Szymańska et al., 2016).
Cytotoxic Activity
Another study on pyrazole derivatives, including a substituted azabicyclo[3.1.0]hexane-2,4-dione, revealed potent cytotoxic activities against human leukemia, lymphoma, and carcinoma cell lines. These findings underscore the potential for developing novel anticancer agents based on modifications of the purine core structure (Barnes et al., 2001).
Synthetic Chemistry and Material Development
Research into the synthesis of alkyl- or phenyl-substituted dihydropyrimido and imidazo[1,2,3-cd]purine derivatives highlights the versatility of these compounds in creating new materials with potential applications ranging from electronics to pharmaceuticals. The detailed synthetic pathways offer insights into how structural modifications can tailor the properties of these compounds for specific applications (Simo et al., 1998).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-4-29-15-8-6-14(7-9-15)23-10-5-11-24-16-17(21-19(23)24)22(2)20(27)25(18(16)26)12-13-28-3/h6-9H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHBTLVEISPNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

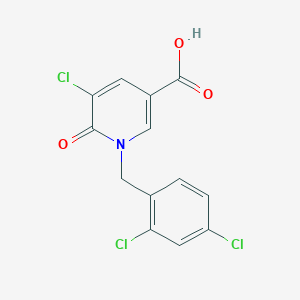
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)

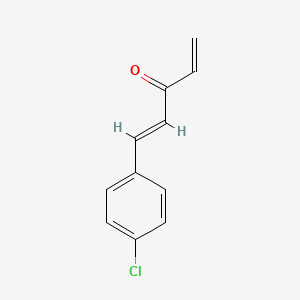
![N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2964593.png)
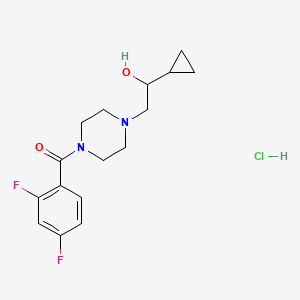
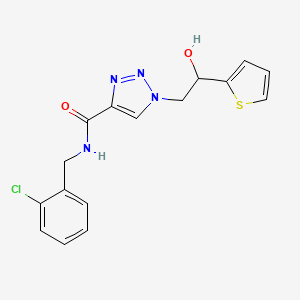

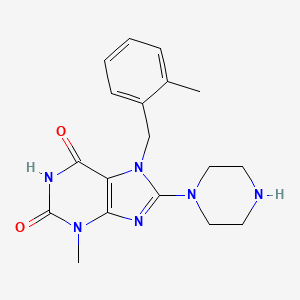
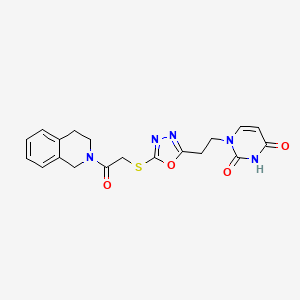
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964605.png)
![(2-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2964608.png)
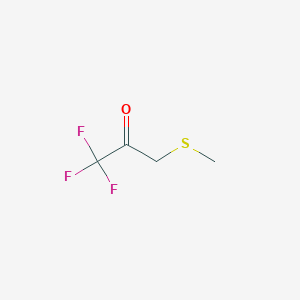
![3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2964610.png)